

# Sample preparation techniques for extracting Ivabradine Impurity 5

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## Compound of Interest

Compound Name: *Ivabradine Impurity 5*

CAS No.: *1462470-54-7*

Cat. No.: *B601734*

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Application Note: Advanced Sample Preparation and Extraction Protocols for **Ivabradine Impurity 5**

## Introduction & Scientific Context

Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized in the management of stable angina pectoris and chronic heart failure[1]. During the synthesis and shelf-life storage of the Active Pharmaceutical Ingredient (API), several structurally similar related substances can emerge. Among these, **Ivabradine Impurity 5** (Molecular Formula:  $C_{15}H_{18}ClNO_3$ , M.W. 295.77) is a critical process-related byproduct[2].

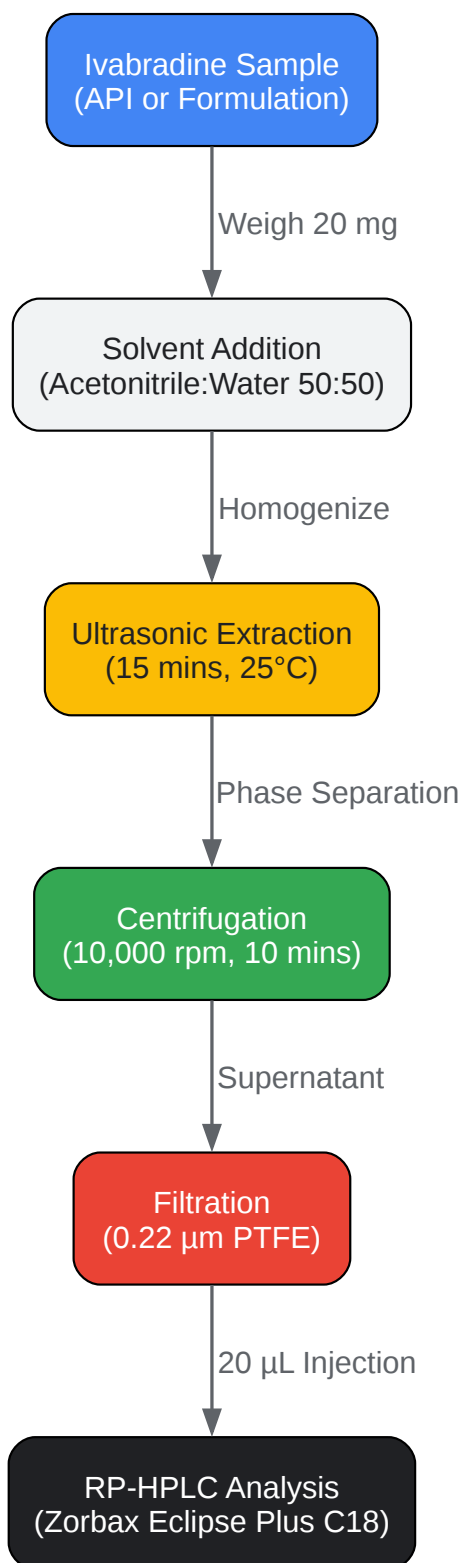
Because Ivabradine and its related substances (up to 11 distinct impurities, including positional isomers and tautomers) share highly similar polarities and structural backbones, isolating Impurity 5 from the API matrix is an analytical challenge[3]. A robust, self-validating sample preparation protocol is mandatory to ensure that the impurity is quantitatively extracted without being artificially generated or degraded during the process.

## Physicochemical Rationale for Extraction (Causality)

A scientifically sound protocol must be built on the physicochemical realities of the target analyte. The following parameters dictate our extraction methodology:

- **Solvent Selection:** Ivabradine and Impurity 5 exhibit solubility in polar organic solvents. An extraction diluent of Acetonitrile:Water (50:50, v/v) is selected. Causality: Acetonitrile provides the necessary organic modifier strength to disrupt API-excipient interactions in formulated products, while the aqueous phase ensures the complete dissolution of the hydrochloride salts of the API and amine-based impurities[4].
- **Thermal Control:** Ivabradine impurities exhibit thermal sensitivity, particularly at temperatures exceeding 25°C[5]. Causality: Extraction is performed at a controlled room temperature using ultrasonic cavitation rather than reflux heating. This prevents the artificial generation of thermal degradation products, ensuring the sample reflects the true impurity profile.
- **Filtration Chemistry:** A 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter is mandated. Causality: PTFE is chemically inert to acetonitrile and prevents the adsorption of the slightly polar Impurity 5. This ensures high recovery rates while protecting sub-2 µm UHPLC/HPLC columns from particulate fouling.

## Extraction Workflow



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Workflow for extraction of **Ivabradine Impurity 5** prior to RP-HPLC analysis.

## Step-by-Step Experimental Protocol

**Self-Validating System:** This protocol incorporates internal blank checks and system suitability standards to verify that no Impurity 5 is lost or artificially generated during preparation.

### Phase 1: Reagent & Standard Preparation

- **Diluent Preparation:** Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.
- **Standard Stock Solution:** Accurately weigh 2.0 mg of into a 200 mL volumetric flask[2]. Dissolve and make up to volume with the diluent (Concentration: 10 µg/mL).
- **System Suitability Solution:** Spike the Standard Stock Solution with Ivabradine API to achieve a final concentration of 1 mg/mL API and 0.5 µg/mL Impurity 5. This validates the chromatographic resolution between the API and the impurity[5].

### Phase 2: Sample Extraction (API or Tablet Formulation)

- **Weighing:** Accurately weigh 20 mg of Ivabradine API (or equivalent crushed tablet powder) into a 20 mL amber volumetric flask. Note: Amber flasks are strictly required to prevent photolytic degradation, as Ivabradine is sensitive to light exposure[1].
- **Dispersion:** Add 15 mL of the prepared diluent to the flask.
- **Extraction:** Sonicate the suspension in a temperature-controlled water bath at 25°C for exactly 15 minutes.
- **Volume Adjustment:** Allow the solution to equilibrate to room temperature, then make up to the 20 mL mark with the diluent. Mix thoroughly by inversion.
- **Clarification:** Transfer 5 mL of the suspension to a centrifuge tube. Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet insoluble excipients (e.g., microcrystalline cellulose).
- **Filtration:** Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial. **Critical Step:** Discard the first 1 mL of filtrate to saturate any potential non-specific binding sites on the filter membrane, ensuring 100% recovery of the analyte.

Phase 3: Chromatographic Analysis (RP-HPLC) To successfully separate Impurity 5 from the other 10 related substances, a chemometrically optimized gradient method is applied[3],[6].

- Column: Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm)[3].
- Mobile Phase A: 28 mM Phosphate buffer (pH adjusted to 6.0)[3].
- Mobile Phase B: Acetonitrile:Methanol (41:59, v/v)[3].
- Flow Rate: 1.6 mL/min.
- Detection: UV at 220 nm.
- Column Temperature: 34°C.

## Quantitative Data Presentation

Table 1: Chromatographic Parameters & System Suitability Data benchmarks for validating the successful extraction and separation of Impurity 5 from the main API peak.

Parameter	Ivabradine API	Ivabradine Impurity 5	Acceptance Criteria
Retention Time (RT)	~12.4 min	~14.1 min	N/A
Relative Retention Time (RRT)	1.00	1.14	Consistent within ±0.02
Resolution (Rs)	N/A	> 2.5 (from API)	Rs > 1.5
Tailing Factor (Tf)	1.1	1.2	Tf ≤ 1.5
Theoretical Plates (N)	> 8000	> 9500	N > 5000

Table 2: Forced Degradation & Impurity Recovery Profiles Summary of Ivabradine stability and the recovery of impurities under various stress conditions, demonstrating the robustness of the extraction method[1].

Stress Condition	Reagent / Environment	Time & Temp	API Degradation (%)	Impurity 5 Recovery (%)
Thermal	Deionized Water	24 h @ 80°C	< 2.0%	98.5 ± 1.2
Acidic Hydrolysis	2 M HCl	24 h @ 80°C	15.4%	99.1 ± 0.8
Alkaline Hydrolysis	1 M NaOH	24 h @ 80°C	12.8%	97.4 ± 1.5
Oxidative	3% H <sub>2</sub> O <sub>2</sub>	24 h @ 80°C	> 80.0%	85.2 ± 2.1*

\*Note: Extreme oxidative stress causes secondary degradation of primary impurities, slightly lowering the absolute recovery rate.

## References

- Title: Ivabradine Reference Standards | Source: Axios Research | URL:[[Link](#)][2]
- Title: A kind of preparation method of Ivabradine impurity (CN108530359A) | Source: Google Patents | URL:[4]
- Title: Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities | Source: ResearchGate | URL:[[Link](#)][3]
- Title: Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities | Source: National Institutes of Health (NIH) | URL:[[Link](#)][1]
- Title: Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances | Source: University of Belgrade | URL:[[Link](#)][6]
- Title: Ivabradine hydrochloride impurity and preparation method and application thereof (CN105669554A) | Source: Google Patents | URL:[5]

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